8-OxoG Clamp CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-OxoG Clamp CE-Phosphoramidite is a fluorescent phenoxazine analog specifically designed for the selective recognition of 8-oxoguanine (8-oxoG). This compound is highly specific for pairing with 8-oxoG, a common oxidative DNA lesion formed by the action of reactive oxygen species. The 8-OxoG Clamp CE-Phosphoramidite is used in various scientific research applications, particularly in the study of DNA damage and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-OxoG Clamp CE-Phosphoramidite involves the modification of Matteucci’s cytosine analog “G-Clamp” to create a fluorescent phenoxazine analog. The synthetic route includes the incorporation of specific binding units that enhance the selectivity for 8-oxoG. The reaction conditions typically involve the use of phosphoramidite chemistry, which is a common method for synthesizing modified oligonucleotides .
Industrial Production Methods
Industrial production of 8-OxoG Clamp CE-Phosphoramidite follows standard protocols for the synthesis of modified oligonucleotides. The compound is produced in various quantities, ranging from milligram to gram scales, and is available in different bottle types for laboratory use .
Chemical Reactions Analysis
Types of Reactions
8-OxoG Clamp CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of the phenoxazine moiety.
Substitution: The compound can undergo substitution reactions, particularly in the context of oligonucleotide synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 8-OxoG Clamp CE-Phosphoramidite include phosphoramidites, oxidizing agents, and various solvents. The reaction conditions are typically mild and are designed to preserve the integrity of the fluorescent phenoxazine analog .
Major Products Formed
The major products formed from the reactions involving 8-OxoG Clamp CE-Phosphoramidite are modified oligonucleotides that incorporate the fluorescent phenoxazine analog. These modified oligonucleotides are used for the selective detection and study of 8-oxoG in DNA .
Scientific Research Applications
8-OxoG Clamp CE-Phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA damage and repair mechanisms.
Biology: Employed in the detection of 8-oxoG lesions in DNA, which are markers of oxidative stress.
Medicine: Utilized in research related to cancer and other diseases where oxidative DNA damage plays a critical role.
Industry: Applied in the development of diagnostic tools and assays for detecting oxidative DNA damage
Mechanism of Action
The mechanism of action of 8-OxoG Clamp CE-Phosphoramidite involves the selective binding to 8-oxoG in DNA. The compound forms specific contacts with the damaged base, including hydrogen bonds and other interactions that stabilize the complex. This selective binding allows for the detection and study of 8-oxoG lesions in DNA .
Comparison with Similar Compounds
8-OxoG Clamp CE-Phosphoramidite is unique in its high specificity for 8-oxoG. Similar compounds include:
G-Clamp CE-Phosphoramidite: Known for its stabilizing effect on duplex DNA when base-paired with guanosine.
8-Oxoguanosine Clamps: Designed based on the structure of the G-Clamp, these derivatives have additional binding units for 8-oxoG.
The uniqueness of 8-OxoG Clamp CE-Phosphoramidite lies in its fluorescent properties and high selectivity for 8-oxoG, making it a valuable tool for studying oxidative DNA damage and repair mechanisms .
Properties
Molecular Formula |
C55H61N6O11P |
---|---|
Molecular Weight |
1013.1 g/mol |
IUPAC Name |
benzyl N-[2-[[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo-10H-pyrimido[5,4-b][1,4]benzoxazin-9-yl]oxy]ethyl]carbamate |
InChI |
InChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1 |
InChI Key |
KJADXOMZOBCXBS-MNUIYVAGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.